molecular formula C13H14N2O B12444260 3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one

3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one

Cat. No.: B12444260
M. Wt: 214.26 g/mol
InChI Key: QGUZPMBEHDBDDS-UHFFFAOYSA-N
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Description

6-METHYL-4-[(4-METHYLPHENYL)METHYL]-2H-PYRIDAZIN-3-ONE is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-[(4-METHYLPHENYL)METHYL]-2H-PYRIDAZIN-3-ONE typically involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent. The reaction conditions are mild, and the process is straightforward, making it suitable for both laboratory synthesis and large-scale industrial production .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes adjusting the pH, using specific solvents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-[(4-METHYLPHENYL)METHYL]-2H-PYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

6-METHYL-4-[(4-METHYLPHENYL)METHYL]-2H-PYRIDAZIN-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-4-[(4-METHYLPHENYL)METHYL]-2H-PYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-4-[(4-METHYLPHENYL)METHYL]-2H-PYRIDAZIN-3-ONE stands out due to its unique pyridazine ring structure and the specific substituents attached to it. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)8-12-7-10(2)14-15-13(12)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

QGUZPMBEHDBDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=NNC2=O)C

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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